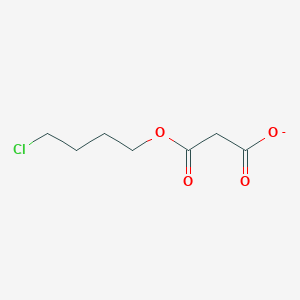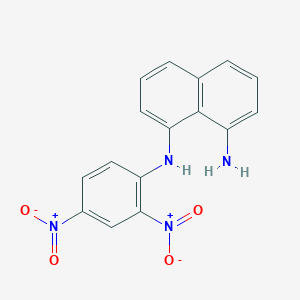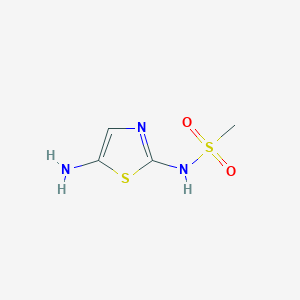
Methanesulfonamide, N-(5-amino-2-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N-(5-amino-2-thiazolyl)- is a chemical compound with the molecular formula C4H7N3O2S2. It contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms. This compound is characterized by the presence of a primary amine group and a sulfonamide group, making it a versatile molecule in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(5-amino-2-thiazolyl)- typically involves the reaction of 5-amino-2-thiazole with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to prevent any side reactions .
Industrial Production Methods
Industrial production of Methanesulfonamide, N-(5-amino-2-thiazolyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, N-(5-amino-2-thiazolyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The primary amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Methanesulfonamide, N-(5-amino-2-thiazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-(5-amino-2-thiazolyl)- involves its interaction with specific molecular targets. The primary amine group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzyme active sites. These interactions can inhibit enzyme activity or alter the function of biological molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanesulfonamide, N-(5-methylamino-2-thiazolyl)-
- Methanesulfonamide, N-(5-amino-2-methoxyphenyl)-
Uniqueness
Methanesulfonamide, N-(5-amino-2-thiazolyl)- is unique due to its specific combination of a thiazole ring, primary amine group, and sulfonamide group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
828920-35-0 |
|---|---|
Formule moléculaire |
C4H7N3O2S2 |
Poids moléculaire |
193.3 g/mol |
Nom IUPAC |
N-(5-amino-1,3-thiazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C4H7N3O2S2/c1-11(8,9)7-4-6-2-3(5)10-4/h2H,5H2,1H3,(H,6,7) |
Clé InChI |
WBFVNJOQPIUWJX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=NC=C(S1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B14221370.png)
![N''-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine](/img/structure/B14221380.png)
![(2R)-4-Phenyl-2-{[(1R)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14221384.png)
![9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene](/img/structure/B14221387.png)
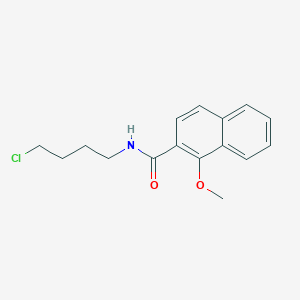
![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B14221393.png)

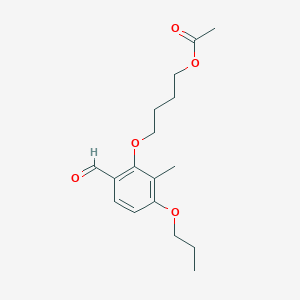

![N'-[2-(3-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14221408.png)

![N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine](/img/structure/B14221413.png)
